AL(III) Phthalocyanine chloride tetrasulfonic acid
Description
Optimized Metalation Procedures for Aluminum(III) Incorporation and Complex Formation
The incorporation of the Aluminum(III) ion into the phthalocyanine macrocycle is a critical step that defines the complex's photochemical and photophysical properties. The trivalent nature of Al³⁺ results in an axial ligand, typically a chloride ion, being coordinated to the metal center, which sits (B43327) slightly out of the plane of the macrocycle. rsc.org
Metalation is most commonly achieved concurrently with the formation of the macrocycle. In the precursor method, an aluminum salt, typically anhydrous aluminum chloride (AlCl₃), is included in the reaction mixture with the sulfonated phthalic acid derivative and urea. rsc.org During the high-temperature condensation reaction, the aluminum ion acts as a template, organizing the four isoindole units around it to facilitate the ring-closure and formation of the stable macrocyclic complex.
A specific example of a procedure for a related chloroaluminium phthalocyanine involves heating phthalodinitrile and AlCl₃ in a high-boiling solvent like 1,2-dichlorobenzene (B45396) to 170°C in an autoclave. prepchem.com This highlights the conditions of high temperature and pressure often required for efficient synthesis.
Alternatively, metalation can be performed on a pre-synthesized, metal-free sulfonated phthalocyanine. This involves reacting the metal-free ligand with an aluminum salt. A less common but specialized technique is transmetalation, where a different metallophthalocyanine (e.g., copper phthalocyanine) is heated in a molten salt of aluminum chloride, causing the aluminum to displace the original metal ion from the center of the macrocycle. google.com On-surface metalation has also been demonstrated, where a metal-free phthalocyanine is treated with aluminum atoms in an ultrahigh vacuum, though this is primarily a technique for fabricating molecular-scale devices.
Optimization of these procedures involves balancing reaction time, temperature, and reactant ratios to maximize the yield of the desired Al(III) complex while minimizing the formation of impurities, such as unmetalated phthalocyanine or polymeric byproducts.
Advanced Purification Techniques and Chromatographic Separations for High-Purity AL(III) Phthalocyanine chloride tetrasulfonic acid
Given that the synthesis of sulfonated phthalocyanines typically yields a heterogeneous mixture of compounds with varying degrees of sulfonation and positional isomers, purification is a significant challenge. Achieving high purity is essential, as the photophysical properties and biological activity can be highly dependent on the specific isomer and degree of sulfonation. rsc.org
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful and widely used technique for the analytical and preparative separation of sulfonated phthalocyanine mixtures. This method can effectively resolve products with different numbers of sulfonate groups (from mono- to tetra-sulfonated) and, in some cases, can even separate constitutional isomers of the same degree of sulfonation.
Column Chromatography is also employed for purification. For instance, a synthesized aluminum phthalocyanine complex can be purified using a silica (B1680970) gel column with a mobile phase consisting of a mixture of solvents like dichloromethane, water, and methanol.
A more advanced purification method involves a liquid-liquid extraction process. This technique has been described for sulfonated copper phthalocyanine and is applicable to aluminum analogues. The crude product mixture in aqueous sulfuric acid is treated with a tertiary, lipophilic amine. This forms a lipophilic ammonium salt with the sulfonated phthalocyanine, which partitions into an organic phase, leaving inorganic impurities in the aqueous phase. The organic phase can then be washed, and the purified sulfonated phthalocyanine can be transferred back into a clean aqueous phase by treatment with a water-soluble base, such as an alkali metal hydroxide. kisti.re.kr
Capillary Electrophoresis (CE) has been shown to be an effective analytical technique for characterizing the purity of sulfonated phthalocyanines, with separations being more effective at higher pH levels (e.g., pH 9.0).
| Technique | Principle | Application | Key Findings/Parameters |
| RP-HPLC | Separation based on hydrophobicity. | Resolution of mixtures with varying degrees of sulfonation and isomers. rsc.org | Can separate mono-, di-, tri-, and tetrasulfonated species. rsc.org |
| Column Chromatography | Adsorption chromatography. | Isolation of the target complex from unreacted materials. | Silica gel solid phase with mixed solvent mobile phase (e.g., DCM/H₂O/MeOH). |
| Liquid-Liquid Extraction | Partitioning between immiscible liquid phases. | Removal of inorganic salts and other aqueous-soluble impurities. kisti.re.kr | Involves formation of a lipophilic ammonium salt with a tertiary amine. kisti.re.kr |
| Capillary Electrophoresis | Separation based on charge and size in an electric field. | Analytical characterization of product mixtures. | Separations are improved at higher pH (e.g., 9.0). |
Exploration of Sustainable and Green Chemistry Approaches in this compound Synthesis
Traditional synthesis methods for phthalocyanines often rely on high-boiling, toxic organic solvents (e.g., nitrobenzene, quinoline, 1,2-dichlorobenzene), high temperatures, and long reaction times, which present significant environmental and economic challenges. mdpi.comresearchgate.net Consequently, research has focused on developing more sustainable and green synthetic routes.
Microwave-Assisted Synthesis: One of the most successful green chemistry approaches is the use of microwave irradiation. Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times from several hours to just a few minutes. researchgate.nettubitak.gov.tr This rapid, uniform heating often leads to higher yields and cleaner products. nih.gov Syntheses can be performed under solvent-free conditions by irradiating a solid mixture of reactants, which aligns with the principles of green chemistry by minimizing solvent waste. researchgate.net
Use of Greener Solvents: There is a concerted effort to replace hazardous traditional solvents with more environmentally benign alternatives. Research has shown that solvents like anisole (B1667542) and glycerol (B35011) can be effective reaction media for the tetramerization of phthalonitriles. mdpi.com Solvothermal methods using relatively low-toxicity solvents like ethanol (B145695) have also been developed, offering a facile and environmentally friendly route to crystalline phthalocyanines. rsc.org In some cases, syntheses have even been achieved in water under ambient conditions.
Solid-Phase Synthesis: A green and economical route has been developed for the solid-phase synthesis of sulfonated metallophthalocyanines. This one-step method starts from a sulfonated phthalic anhydride mixture and avoids the use of large volumes of solvent and the generation of significant waste acid associated with direct sulfonation methods. google.commdpi.com
These green approaches not only reduce the environmental impact but can also lower production costs by saving energy and reducing the need for expensive and hazardous materials. mdpi.comtubitak.gov.tr
Rational Design and Synthesis of Functionalized this compound Derivatives and Conjugates for Specific Research Applications
The core structure of this compound can be further modified to create functionalized derivatives and conjugates with tailored properties for specific applications, particularly in the biomedical field. The rational design of these molecules aims to enhance properties like target specificity, solubility, and therapeutic or diagnostic efficacy.
Derivatization for Enhanced Targeting: For applications such as photodynamic therapy (PDT), enhancing the selective accumulation of the photosensitizer in target cells (e.g., cancer cells) is crucial. This can be achieved by conjugating the phthalocyanine to targeting moieties. For example, saccharide-based conjugates have been designed to improve both water solubility and cell specificity, leveraging the fact that certain cell types overexpress specific carbohydrate receptors.
Conjugation to Nanoparticles: Another advanced strategy involves linking the phthalocyanine to nanostructures. For example, a derivative of aluminum phthalocyanine has been conjugated to PEGylated copper-gold bimetallic nanoparticles. This conjugation aims to combine the photodynamic properties of the phthalocyanine with the unique physical properties of the nanoparticles, potentially leading to enhanced therapeutic effects.
Synthesis of Functionalized Analogues: Beyond sulfonation, other functional groups can be introduced to the phthalocyanine periphery to modulate its properties. For instance, the synthesis of phthalocyanines bearing carboxylic acid or phosphonic acid groups has been explored to create novel water-soluble derivatives. The synthesis of an aluminum phthalocyanine tetrakis-(sodium 2-mercaptoacetate) derivative represents another example of creating a functionalized analogue with potentially different coordination and biological properties.
The synthesis of these derivatives often involves multi-step processes, starting with a functionalized phthalonitrile (B49051) or phthalic acid precursor, followed by cyclotetramerization and metalation. These advanced synthetic efforts are expanding the utility of aluminum phthalocyanines from simple dyes to highly specialized agents for advanced research applications.
| Derivative/Conjugate Type | Rationale/Application | Example |
| Saccharide Conjugates | Enhance water solubility and cell-specific targeting for imaging or therapy. | Lactose-substituted phthalocyanines for targeting cells with specific glycoprotein (B1211001) receptors. |
| Nanoparticle Conjugates | Combine photophysical properties of Pc with the unique characteristics of nanomaterials. | AlPc derivative linked to PEGylated copper-gold nanoparticles for enhanced PDT. |
| Alternative Solubilizing Groups | Create novel water-soluble analogues with different properties. | Phthalocyanines functionalized with carboxylic acid or mercaptoacetate (B1236969) groups. |
Properties
IUPAC Name |
38-chloro-9,18,27,36,37,39,40,41-octaza-38-aluminadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1(36),2(7),3,5,8,10(41),11(16),12,14,17,19,21,23,25,27,29(34),30,32,35(40)-nonadecaene-4,13,22,31-tetrasulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H16N8O12S4.Al.ClH/c41-53(42,43)13-1-5-17-21(9-13)29-33-25(17)37-30-22-10-14(54(44,45)46)2-6-18(22)27(34-30)39-32-24-12-16(56(50,51)52)4-8-20(24)28(36-32)40-31-23-11-15(55(47,48)49)3-7-19(23)26(35-31)38-29;;/h1-12H,(H4-2,33,34,35,36,37,38,39,40,41,42,43,44,45,46,47,48,49,50,51,52);;1H/q-2;+3;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTTBUPHLSQKZEG-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)O)C3=NC2=NC4=C5C=C(C=CC5=C6N4[Al](N7C(=N3)C8=C(C7=NC9=NC(=N6)C1=C9C=CC(=C1)S(=O)(=O)O)C=C(C=C8)S(=O)(=O)O)Cl)S(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H16AlClN8O12S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
895.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Precursor Method Condensation of Sulfonated Starting Materials :this Bottom Up Approach Involves the Cyclotetramerization of Sulfonated Phthalic Acid Derivatives. the Most Common Precursor is 4 Sulfophthalic Acid, Which Can Be Heated with a Metal Salt Like Aluminum Chloride , Urea, and a Catalyst in a High Boiling Solvent.rsc.orgurea Serves As a Source of Nitrogen for the Macrocycle Formation. This Method Allows for a Degree of Control over the Position of the Sulfonate Groups. for Instance, Using 4 Sulfophthalic Acid Ideally Leads to Sulfonation at the 4 Position of Each Benzo Unit Non Peripheral Positions . However, This Condensation Reaction Often Results in a Mixture of Products with Varying Degrees of Sulfonation Mono , Di , Tri , and Tetra Sulfonated Species .rsc.org
Another variation of this strategy involves starting with sulfonated phthalic anhydride (B1165640). A mixture of phthalic anhydride and its sulfonated form can be used to control the average degree of sulfonation in the final product. google.commdpi.com
Advanced Spectroscopic Characterization and Structural Elucidation of Al Iii Phthalocyanine Chloride Tetrasulfonic Acid
Electronic Absorption and Emission Spectroscopy: Detailed Analysis of Electronic Transitions and Excited States
Electronic spectroscopy reveals the nature of the electronic transitions within the AlPcS4Cl molecule, providing information about its ground and excited states.
The electronic absorption spectrum of AlPcS4Cl, like other metallophthalocyanines, is dominated by two principal absorption regions: the Q-band in the visible region and the Soret (or B) band in the near-UV region. The intense, sharp Q-band, typically observed around 670-680 nm, arises from the π-π* transition from the highest occupied molecular orbital (HOMO) of a1u symmetry to the lowest unoccupied molecular orbital (LUMO) of eg symmetry. The Soret band, found at approximately 350 nm, originates from deeper π-π* transitions (a2u, b2u → eg). nih.gov
The precise position and shape of these bands are sensitive to the molecular environment. In aqueous solutions, AlPcS4Cl has a strong tendency to aggregate, a phenomenon driven by van der Waals forces and hydrophobic interactions between the planar macrocycles. This aggregation leads to significant changes in the absorption spectrum due to excitonic coupling between the transition moments of the interacting molecules. The formation of H-aggregates (face-to-face) typically results in a blue-shift of the Q-band, while J-aggregates (edge-to-edge) cause a red-shift. The presence of substituents, such as the four sulfonate groups in AlPcS4Cl, influences the degree and type of aggregation. Environmental factors such as solvent polarity, pH, and the presence of surfactants can further perturb the electronic transitions by altering the aggregation state and the local dielectric environment of the chromophore.
Table 1: Key Electronic Absorption Bands of AL(III) Phthalocyanine (B1677752) chloride tetrasulfonic acid
| Band | Wavelength (nm) | Transition |
| Soret (B) Band | ~350 | S0 → S2 |
| Q-Band | ~675 | S0 → S1 |
Upon excitation into its absorption bands, AlPcS4Cl can relax to the ground state via the emission of light, a process known as fluorescence. The fluorescence spectrum is typically a mirror image of the Q-band absorption and is red-shifted due to energy loss through vibrational relaxation in the excited state. The fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed, and the excited-state lifetime (τf), the average time the molecule spends in the excited state before returning to the ground state, are critical parameters that govern the efficiency of photophysical and photochemical processes.
For sulfonated aluminum phthalocyanines, fluorescence quantum yields can be relatively high, with reported values ranging from 0.45 to 0.74, depending on the degree of sulfonation and the surrounding environment. The singlet excited state lifetimes are typically in the nanosecond range (5-8 ns). researchgate.net The presence of a diamagnetic central metal ion like Al(III) generally favors fluorescence over non-radiative decay pathways. However, aggregation is a major cause of fluorescence quenching. The formation of non-fluorescent aggregates provides alternative de-excitation pathways, leading to a decrease in both the quantum yield and the excited-state lifetime.
Table 2: Photophysical Properties of Sulfonated Aluminum Phthalocyanines
| Parameter | Value | Reference |
| Fluorescence Quantum Yield (Φf) | 0.45 - 0.74 | researchgate.net |
| Excited State Lifetime (τf) | 5 - 8 ns | researchgate.net |
In addition to fluorescence, excited molecules can undergo intersystem crossing from the singlet excited state (S1) to a long-lived triplet excited state (T1). The radiative decay from the T1 state to the ground state (S0) is known as phosphorescence. This transition is spin-forbidden, resulting in significantly longer lifetimes for the triplet state compared to the singlet state.
The triplet state plays a crucial role in applications such as photodynamic therapy, as it can transfer its energy to molecular oxygen to generate highly reactive singlet oxygen. The presence of the diamagnetic Al(III) central metal in AlPcS4Cl enhances the triplet state lifetime (τt) and the triplet quantum yield (Φt) compared to phthalocyanines with paramagnetic metal centers. nih.gov The triplet state lifetime for sulfonated aluminum phthalocyanines has been estimated to be in the microsecond range. For instance, a triplet lifetime of approximately 0.6 µs has been indirectly estimated for Al(OH)Pc(SO3Na)3 in aqueous solutions. researchgate.net Another study reported a triplet-state lifetime of 407 μs for AlPcS4 in a buffer solution, which was extended to 460 μs in the presence of cells. Transient absorption spectroscopy is a key technique used to characterize the triplet state, revealing a broad absorption spectrum for the triplet excited state of J-aggregates in the 600-800 nm region with a lifetime of 360 µs. researchgate.net
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting for Functional Group Analysis and Molecular Structure
Vibrational spectroscopy provides a molecular fingerprint of AlPcS4Cl by probing the vibrational modes of its constituent atoms and functional groups.
Infrared (IR) and Raman spectroscopy are complementary techniques that provide detailed information about the molecular structure. The IR spectrum of aluminum phthalocyanine chloride shows characteristic bands corresponding to the vibrations of the phthalocyanine macrocycle. These include asymmetric C-H stretching in the aromatic ring (around 3054-3059 cm-1), aromatic C-C stretching vibrations (around 1654 cm-1), and in-plane C-H bending (in the 720-780 cm-1 region). researchgate.net The presence of the sulfonate groups in AlPcS4Cl introduces additional characteristic vibrations, which can be observed in the IR spectrum and are crucial for confirming the successful sulfonation of the phthalocyanine ring.
Raman spectroscopy is particularly useful for studying the vibrations of the highly symmetric phthalocyanine macrocycle. The resonance Raman effect, where the excitation wavelength is chosen to coincide with an electronic absorption band, can selectively enhance the vibrations coupled to that electronic transition, providing detailed structural information.
Table 3: Characteristic Vibrational Bands for Aluminum Phthalocyanine Chloride
| Wavenumber (cm-1) | Assignment |
| 3054-3059 | Asymmetric C-H stretching (aromatic) |
| ~1654 | Aromatic C-C stretching |
| 720-780 | In-plane C-H bending |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Isomer Identification
NMR spectroscopy is a powerful tool for the elucidation of the molecular structure of AlPcS4Cl in solution, providing information on the connectivity and chemical environment of the atoms.
The 1H NMR spectrum of phthalocyanine derivatives provides valuable information about the protons on the macrocycle. Due to the aromatic nature of the phthalocyanine ring, the protons attached to the periphery of the molecule experience a significant ring current effect, leading to characteristic chemical shifts in the downfield region (typically between 7 and 9 ppm). The exact chemical shifts and splitting patterns are sensitive to the substitution pattern on the phthalocyanine ring. For sulfonated phthalocyanines, the position of the sulfonate groups can lead to different isomers, which may be distinguishable by 1H NMR spectroscopy.
Advanced 2D NMR Techniques (e.g., COSY, HSQC) for Elucidating Connectivity and Conformation
While one-dimensional proton NMR provides initial structural information, advanced two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques are indispensable for the unambiguous assignment of signals and for understanding the intricate connectivity and spatial relationships within the AL(III) Phthalocyanine chloride tetrasulfonic acid molecule.
COrrelation SpectroscopY (COSY): This proton-detected 2D experiment is used to identify protons that are spin-spin coupled, typically through two or three bonds. For this compound, a COSY spectrum would reveal correlations between adjacent protons on the benzene (B151609) portions of the phthalocyanine macrocycle. This allows for the differentiation of protons in the sulfonated rings from any unsulfonated impurities and helps to confirm the substitution pattern. Cross-peaks in the COSY spectrum would definitively link neighboring aromatic protons, aiding in the complete assignment of the aromatic region of the ¹H NMR spectrum. sdsu.edu
Heteronuclear Single Quantum Correlation (HSQC): The HSQC experiment is a powerful proton-detected 2D technique that correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C connectivity). sdsu.edunih.gov An HSQC spectrum of this compound would produce a cross-peak for each unique C-H bond in the molecule. This is crucial for assigning the ¹³C NMR spectrum, as it directly links the well-resolved proton signals to their corresponding carbon atoms in the complex aromatic structure. nih.gov This technique is essential for confirming the carbon framework and the positions of the sulfonate groups.
By combining information from COSY and HSQC, a detailed map of the molecule's covalent framework can be constructed, confirming the identity and purity of the compound.
High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Confirmation and Impurity Profiling
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the definitive confirmation of the molecular formula of this compound and for the identification and characterization of process-related impurities and degradation products. americanpharmaceuticalreview.com Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the determination of the elemental composition of the parent ion and its fragments. sterlingpharmasolutions.commdpi.com
For this compound, the expected molecular formula is C₃₂H₁₆AlClN₈O₁₂S₄. nih.govfrontierspecialtychemicals.comscbt.com HRMS can verify this composition by measuring the monoisotopic mass of the molecular ion with high precision. The technique is also sensitive enough to resolve the characteristic isotopic pattern arising from the presence of chlorine (³⁵Cl and ³⁷Cl) and sulfur (³²S, ³³S, ³⁴S), further corroborating the assigned formula. americanpharmaceuticalreview.com
Beyond molecular weight confirmation, HRMS is invaluable for impurity profiling. sterlingpharmasolutions.com Coupled with liquid chromatography (LC-HRMS), it can separate and detect low-level impurities, such as isomers with different sulfonation patterns, incompletely sulfonated species, or byproducts from the synthesis. The high mass accuracy allows for the confident assignment of molecular formulas to these trace components, which is the first step in their structural elucidation. americanpharmaceuticalreview.com
| Parameter | Value | Significance |
|---|---|---|
| Molecular Formula | C₃₂H₁₆AlClN₈O₁₂S₄ | Defines the elemental composition of the target compound. |
| Average Molecular Weight | 895.21 g/mol | Calculated using the natural abundance of isotopes for each element. nih.govscbt.com |
| Monoisotopic Mass | 893.9161 u | The exact mass of the molecule calculated using the most abundant isotope of each element (e.g., ¹²C, ¹H, ²⁷Al, ³⁵Cl, ¹⁴N, ¹⁶O, ³²S). This is the value measured by HRMS. |
| Isotopic Pattern | Characteristic pattern due to ³⁷Cl and ³⁴S isotopes. | Provides confirmation of the presence and number of chlorine and sulfur atoms in the molecule. |
X-ray Diffraction and Advanced Crystallographic Studies for Solid-State Structural Analysis (If applicable)
X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid state. rigaku.com However, its application to this compound is challenging.
Single-Crystal X-ray Diffraction: This technique provides unambiguous atomic coordinates and detailed structural information, including bond lengths, bond angles, and intermolecular interactions. rigaku.com To date, obtaining a complete single-crystal structure of this compound has proven difficult. This is primarily due to the high polarity imparted by the four sulfonic acid groups, which complicates the process of growing the large, well-ordered single crystals required for the analysis.
Powder X-ray Diffraction (PXRD): While not providing the atomic-level detail of single-crystal analysis, PXRD is useful for analyzing polycrystalline or powdered samples. It can confirm the degree of crystallinity of a sample, identify different crystalline phases (polymorphs), and provide information about the repeating lattice parameters of the crystal structure. ucsd.edu For sulfonated phthalocyanines, PXRD can be used to study the stacking arrangement of the planar macrocycles in the solid state, which influences the material's optical and electronic properties. researchgate.net Studies on related phthalocyanine films show that XRD peak intensities can provide important information on molecular orientation and tilt angles relative to a substrate. ucsd.edu
Electron Paramagnetic Resonance (EPR) Spectroscopy for Probing Paramagnetic Species (e.g., Radical Intermediates, if applicable)
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and characterize species with unpaired electrons, such as free radicals or certain metal ions. While the ground state of this compound is diamagnetic (containing no unpaired electrons), EPR becomes a powerful tool for studying radical intermediates that may form during chemical or photochemical processes.
Research has employed the EPR technique to investigate the dimerization of aluminum(III) phthalocyanine chloride films. These studies demonstrated that the dimerization can proceed through a free-radical pathway involving the formation of phthalocyanine radicals and hydroxyl (•OH) radicals. researchgate.net The detection of these transient radical species by EPR provides direct evidence for this reaction mechanism. researchgate.net Such insights are crucial for understanding the compound's stability and reactivity, particularly in applications involving photochemistry, where light-induced electron transfer can generate radical intermediates.
Spectroscopic Investigations of Aggregation Behavior in Solution: Mechanisms of Dimerization and Higher Order Aggregate Formation
In solution, particularly in aqueous media, this compound exhibits a strong tendency to self-associate, forming dimers and higher-order aggregates. researchgate.net This aggregation behavior is driven primarily by π-π stacking interactions between the large, aromatic phthalocyanine macrocycles, as the hydrophobic core seeks to minimize contact with the polar solvent. cyberleninka.ru This phenomenon is extensively studied using UV-Visible absorption and fluorescence spectroscopy, as the electronic transitions are highly sensitive to intermolecular coupling.
Mechanisms of Aggregation: The aggregation process is influenced by several factors, including concentration, solvent composition, and the degree of sulfonation. cyberleninka.ru At higher concentrations, the equilibrium shifts from the monomeric form to aggregated species. The addition of water to organic solutions of phthalocyanines also promotes aggregation. cyberleninka.ruresearchgate.net
Spectroscopic Signatures:
H-aggregates (face-to-face): In this arrangement, the molecules are stacked directly on top of each other. According to exciton (B1674681) theory, this leads to a blue shift (hypsochromic shift) of the main absorption band (Q-band) compared to the monomer.
J-aggregates (edge-to-edge or slipped-cofacial): This slipped-stack arrangement results in a red shift (bathochromic shift) of the Q-band. researchgate.netnih.gov
Studies on aluminum phthalocyanine chloride in DMF-water mixtures show that as the water concentration increases, the monomer peak decreases while a new band corresponding to J-aggregates appears and grows. cyberleninka.ruresearchgate.net The formation of these aggregates significantly alters the photophysical properties of the compound, often leading to the quenching of fluorescence and a reduction in photodynamic activity, as the excited state energy is dissipated through non-radiative pathways within the aggregate. researchgate.net
| Factor | Effect on Aggregation | Spectroscopic Observation (UV-Vis) |
|---|---|---|
| Increasing Concentration | Promotes aggregation (shifts equilibrium from monomer to dimer/oligomer). nih.gov | Deviation from Beer's Law; appearance of new, shifted absorption bands (blue-shifted for H-aggregates, red-shifted for J-aggregates). |
| Increasing Water Content (in organic solvent) | Strongly promotes aggregation. A critical water concentration can trigger a dramatic change in the monomer/dimer ratio. cyberleninka.ruresearchgate.net | Decrease in monomer Q-band intensity and simultaneous growth of aggregate bands. cyberleninka.ru |
| Solvent Polarity/Type | Aggregation is less favored in highly solvating organic solvents like DMF, where the compound exists primarily as a monomer. cyberleninka.ruresearchgate.net | In DMF, a sharp, intense Q-band characteristic of the monomer is observed. |
| Degree of Sulfonation | Higher sulfonation (e.g., tetrasulfonated) increases electrostatic repulsion between molecules, which counteracts aggregation and favors the monomeric form in water compared to less sulfonated analogues. researchgate.net | Tetrasulfonated species show a greater propensity to remain monomeric in aqueous solutions. |
Photophysical and Photochemical Mechanisms of Al Iii Phthalocyanine Chloride Tetrasulfonic Acid
Fundamental Photophysical Pathways: Absorption, Emission, and Non-Radiative Deactivation Processes
AL(III) Phthalocyanine (B1677752) chloride tetrasulfonic acid (AlPcS4Cl) exhibits distinct photophysical properties rooted in its molecular structure. The absorption spectrum of AlPcS4Cl is characterized by two main bands: the Q-band in the red region of the visible spectrum and the Soret band in the near-UV region. nih.gov The intense Q-band, typically observed around 675 nm, is crucial for applications like photodynamic therapy (PDT) as it allows for deeper tissue penetration of light. nih.govnih.gov A medium peak, the Soret band, is also present at approximately 350 nm. nih.gov
Upon absorption of a photon, the AlPcS4Cl molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). From this excited state, the molecule can undergo several deactivation pathways:
Fluorescence: The molecule can return to the ground state by emitting a photon. This radiative process is known as fluorescence.
Internal Conversion (IC): This is a non-radiative process where the molecule transitions from a higher to a lower electronic state of the same multiplicity (e.g., S₁ to S₀) without the emission of a photon. The excess energy is dissipated as heat to the surrounding environment.
Intersystem Crossing (ISC): The molecule can transition from the excited singlet state (S₁) to a lower-energy, but longer-lived, excited triplet state (T₁). This process is fundamental for photosensitization reactions.
Table 1: Key Absorption Features of AlPcS4Cl
| Spectral Band | Approximate Wavelength (nm) | Significance |
| Q-band | 675 | Primary absorption for photodynamic applications, allowing deep tissue penetration. nih.govnih.gov |
| Soret band | 350 | Can be used for fluorescence detection in photodiagnosis. nih.gov |
Intersystem Crossing (ISC) Efficiency and Triplet State Formation Mechanisms
Intersystem crossing (ISC) is a critical photophysical process for AlPcS4Cl, as it populates the excited triplet state (T₁), which is the primary precursor for the generation of reactive oxygen species (ROS). The efficiency of ISC is quantified by the triplet quantum yield (ΦT), which represents the fraction of absorbed photons that result in the formation of the triplet state.
The presence of the diamagnetic central metal ion, aluminum (Al³⁺), in the phthalocyanine core enhances the triplet state lifetime (τt) and its yield (Φt) compared to phthalocyanines with paramagnetic metals. nih.gov This is attributed to the heavy-atom effect, which promotes spin-orbit coupling and facilitates the spin-forbidden S₁ → T₁ transition.
Studies have shown that the triplet quantum yield of AlPcS4Cl can be influenced by its environment and conjugation to other molecules. For instance, when linked to graphene quantum dots, the triplet quantum yield of AlPcS4Cl was observed to increase from 0.38 to as high as 0.75. researchgate.net The mechanism of triplet state quenching has been investigated in the presence of molecules like cytochrome c, where electron transfer from the AlPcS4Cl triplet state to cytochrome c occurs. nih.gov This reaction effectively quenches the triplet state through the formation of complexes. nih.gov
The long lifetime of the triplet state allows for efficient energy transfer to molecular oxygen, leading to the formation of singlet oxygen, a key cytotoxic agent in PDT.
Detailed Mechanisms and Quantum Yield Determination of Singlet Oxygen Generation (ΦΔ)
The primary photochemical mechanism of AlPcS4Cl in photodynamic applications is the generation of singlet oxygen (¹O₂), a highly reactive and cytotoxic species. This process, known as a Type II photosensitization mechanism, is initiated after the photosensitizer is in its excited triplet state (T₁). acs.org The triplet state AlPcS4Cl can transfer its energy to ground state molecular oxygen (³O₂), which is naturally in a triplet state. This energy transfer process, governed by the Dexter energy transfer mechanism, excites the oxygen molecule to its highly reactive singlet state (¹O₂), while the photosensitizer returns to its ground state.
The efficiency of this process is quantified by the singlet oxygen quantum yield (ΦΔ), which is the fraction of absorbed photons that result in the formation of a singlet oxygen molecule. The ΦΔ of AlPcS4Cl is a critical parameter for its efficacy as a photosensitizer.
Several factors influence the ΦΔ of AlPcS4Cl. The aggregation state of the molecule is crucial; monomeric forms of sulfonated aluminum phthalocyanines are more efficient at generating singlet oxygen than aggregated forms. researchgate.net For example, a sulfonated aluminum phthalocyanine with an average of three sulfo groups, existing in a monomeric form, was found to have a ΦΔ of 0.42 ± 0.06. researchgate.net In contrast, the tetrasulfonated form, which tends to form dimers, exhibited a lower ΦΔ of 0.22 ± 0.03. researchgate.net
Furthermore, conjugation with other nanomaterials can enhance singlet oxygen generation. When AlPcS4Cl was linked to graphene quantum dots, the singlet oxygen quantum yield increased from 0.37 for the photosensitizer alone to 0.54 when conjugated. researchgate.net
Table 2: Singlet Oxygen Quantum Yields (ΦΔ) of AlPcS4Cl and Related Compounds
| Compound/System | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |
| AlPcS4Cl (monomeric) | 0.42 ± 0.06 | researchgate.net |
| AlPcS4Cl (dimeric) | 0.22 ± 0.03 | researchgate.net |
| AlPcS4Cl alone | 0.37 | researchgate.net |
| AlPcS4Cl with pristine Graphene Quantum Dots | 0.42 | researchgate.net |
| AlPcS4Cl with Glutathione-functionalized Graphene Quantum Dots | 0.52 | researchgate.net |
| AlPcS4Cl with Folic acid-conjugated Graphene Quantum Dots | 0.54 | researchgate.net |
Photoinduced Electron Transfer (PET) and Förster Resonance Energy Transfer (FRET) Mechanisms Involving AL(III) Phthalocyanine chloride tetrasulfonic acid
Besides singlet oxygen generation, AlPcS4Cl can participate in other photoinduced processes, including Photoinduced Electron Transfer (PET) and Förster Resonance Energy Transfer (FRET).
Photoinduced Electron Transfer (PET): In its excited state, AlPcS4Cl can act as either an electron donor or an electron acceptor, depending on the redox properties of nearby molecules. This process, known as a Type I photosensitization mechanism, can lead to the formation of radical ions, which can further react with molecular oxygen to produce other reactive oxygen species like superoxide (B77818) anion radicals and hydroxyl radicals. The electron-transfer mechanism from the triplet state of aluminum tetrasulfonated phthalocyanine to cytochrome c has been studied, demonstrating successful quenching of the dye's triplet state through complex formation. nih.gov The rate constant for this electron transfer is approximately 3x10⁷ s⁻¹. nih.gov
Förster Resonance Energy Transfer (FRET): FRET is a non-radiative energy transfer process that can occur between a donor molecule in an excited state and an acceptor molecule in its ground state. This process is highly dependent on the distance between the donor and acceptor and the spectral overlap between the donor's emission spectrum and the acceptor's absorption spectrum. AlPcS4Cl can act as an acceptor in FRET systems. For instance, when conjugated with quantum dots (QDs), the QDs can absorb light at wavelengths where AlPcS4Cl has weak absorption and then non-radiatively transfer the excitation energy to AlPcS4Cl. nih.gov This FRET-mediated excitation can then lead to singlet oxygen production by the AlPcS4Cl. nih.gov This strategy has been shown to be effective in killing cancer cells, with a FRET efficiency of around 80% observed in cellular environments. nih.gov
Photostability and Photodegradation Mechanisms under Varying Irradiation Conditions
Photostability is a crucial characteristic for a photosensitizer, as it determines its ability to repeatedly generate cytotoxic species upon irradiation without being destroyed in the process. AlPcS4Cl is known for its good chemical stability and relatively low photobleaching. nih.gov Photobleaching refers to the irreversible photodegradation of the photosensitizer, which leads to a loss of its light-absorbing and photosensitizing capabilities.
The photostability of AlPcS4Cl can be influenced by its environment. For example, the aggregation state of the molecule can affect its susceptibility to photobleaching. Generally, monomeric forms are more photochemically active and may be more prone to photodegradation than aggregated forms, where the excited states can be quenched through non-destructive pathways.
Studies have shown that AlPcS4Cl is a stable photosensitizer. nih.gov This stability, combined with its high quantum yields, makes it an effective photosensitizer for various applications. nih.gov
Influence of Microenvironmental Factors on Photophysical Properties: Solvent Effects, pH Sensitivity, and Aggregation Effects
The photophysical properties of AlPcS4Cl are highly sensitive to its microenvironment. Factors such as the solvent, pH, and the concentration of the photosensitizer itself can significantly alter its absorption and emission spectra, as well as its efficiency in generating singlet oxygen.
Solvent Effects: The polarity and viscosity of the solvent can influence the electronic transitions of AlPcS4Cl, leading to shifts in its absorption and fluorescence spectra (solvatochromism). The sulfonation of the phthalocyanine ring makes AlPcS4Cl soluble in polar solvents like water. nih.gov In dimethyl sulfoxide (B87167) (DMSO), a high refractive index solvent, the Q-band of a similar aluminum phthalocyanine derivative showed a red-shift compared to its position in water. mdpi.com
pH Sensitivity: The pH of the surrounding medium can affect the protonation state of the sulfonic acid groups on the AlPcS4Cl molecule. Changes in protonation can alter the molecule's aggregation behavior and, consequently, its photophysical properties. While specific data on the pH sensitivity of AlPcS4Cl is not extensively detailed in the provided context, it is a known factor that can influence the performance of sulfonated photosensitizers.
Aggregation Effects: Phthalocyanines, including AlPcS4Cl, have a strong tendency to aggregate in aqueous solutions, especially at high concentrations. Aggregation occurs due to π-π stacking interactions between the large, planar macrocycles. This aggregation typically leads to a blue-shift and broadening of the Q-band in the absorption spectrum. Aggregation is generally detrimental to photosensitizing efficiency because it provides a rapid, non-radiative deactivation pathway for the excited state, thus reducing the triplet state lifetime and the singlet oxygen quantum yield. The formation of dimers and higher-order aggregates can significantly quench fluorescence and reduce the efficiency of singlet oxygen generation. researchgate.net The use of detergents or formulation in delivery systems that promote the monomeric form of the photosensitizer is often necessary to maintain its photodynamic efficacy.
Mechanistic Investigations of Interactions with Biological Systems and Biomolecules
Nucleic Acid (DNA/RNA) Interaction Mechanisms: Intercalation, Groove Binding, and Structural Perturbations
The interaction of Al(III) Phthalocyanine (B1677752) chloride tetrasulfonic acid with nucleic acids appears to be primarily indirect, occurring as a consequence of its photoactivation. In the context of photodynamic therapy (PDT), AlPcS4Cl-mediated treatment has been shown to induce significant DNA damage. nih.gov Specifically, studies in human oesophageal cancer cells have demonstrated that AlPcS4Cl-based PDT leads to DNA double-strand breaks. nih.gov This structural perturbation is not reported to occur through direct intercalation or groove binding but rather as a result of the reactive oxygen species generated upon irradiation. The resulting DNA damage triggers a cellular response, including the upregulation of the ataxia telangiectasia mutated (ATM) DNA damage sensor, leading to cell cycle arrest at the G0/G1 phase. nih.gov
Cellular Uptake Mechanisms and Intracellular Localization Pathways in Model Biological Systems (Non-Clinical Focus)
The cellular uptake of AlPcS4Cl is a time-dependent process. researchgate.net Flow cytometry analysis has shown that the intracellular fluorescence of the compound, and thus its concentration, increases over time and does not reach saturation within a one-hour incubation period in A431 cells. researchgate.net The primary mechanism for cellular entry is suggested to be endocytosis. nih.gov
Once inside the cell, AlPcS4Cl exhibits a distinct pattern of intracellular localization. Fluorescence microscopy reveals that the compound is dispersed throughout the cytosol and is also found in the perinuclear region. nih.gov It preferentially accumulates in the membranes of various organelles, including mitochondria, lysosomes, the Golgi apparatus, and the endoplasmic reticulum. researchgate.netnih.govacs.org Studies in human colon cancer cells have specifically highlighted its localization within the endoplasmic reticulum and lipid droplets. acs.org This subcellular distribution is critical to its mechanism of action, as damage to these organelles upon photoactivation contributes to subsequent cellular responses. nih.govnih.gov
Interactions with Model Biological Membranes and Membrane Permeability Studies
Al(III) Phthalocyanine chloride tetrasulfonic acid interacts with biological membranes, a process influenced by electrostatic forces. The negatively charged sulfonate groups on the molecule play a role in its interaction with the lipid bilayer. Studies comparing anionic and cationic phthalocyanines suggest that a key mechanism of interaction for charged metallophthalocyanines involves the coordination of the central aluminum atom with the phosphate (B84403) groups of the membrane phospholipids. nih.gov
Upon photoactivation, the localization of AlPcS4Cl at or near membranes leads to peripheral photodamage to the cell membrane and the plasma membranes of intracellular organelles like mitochondria and lysosomes. nih.gov The permeability of cell membranes to AlPcS4Cl can be enhanced through the use of agents such as the cationic surfactant dodecyl trimethylammonium chloride (DTAC), which leads to an increased intracellular concentration of the photosensitizer. acs.org
Reactive Oxygen Species (ROS) Generation within Controlled Biological Contexts: Mechanistic Insights into Oxidative Stress Induction
A primary mechanism of action for this compound in biological systems is its function as a photosensitizer. Upon activation by light of a specific wavelength (around 674 nm), the molecule transitions to an excited triplet state. nih.govresearchgate.net This excited state photosensitizer can then transfer its energy to molecular oxygen (³O₂) present in the cellular environment. nih.gov This energy transfer converts the ground-state triplet oxygen into the highly reactive singlet oxygen (¹O₂), a cytotoxic species classified as a reactive oxygen species (ROS). nih.govacs.org This process is known as a Type II photosensitization mechanism. acs.orgmdpi.com
The efficiency of this process is measured by the singlet oxygen quantum yield (ΦΔ), which quantifies the number of singlet oxygen molecules generated per photon absorbed. The reported quantum yield for AlPcS4Cl varies depending on its aggregation state and environment.
| Compound State | Reported ΦΔ | Solvent/Conditions | Reference |
|---|---|---|---|
| Monomeric (as ClAlTSPc) | 0.37 | Not specified | researchgate.net |
| Dimeric (as Aluminum tetra-4-sulfophthalocyanine) | 0.22 ± 0.03 | Aqueous buffer (pH 7.4) | researchgate.net |
The generation of ROS induces a state of oxidative stress within the cell. nih.gov These reactive species can oxidize and degrade essential cellular components, leading to membrane damage and initiating cell death pathways. nih.govnih.gov
Molecular-Level Modulation of Biological Pathways: Enzyme Inhibition or Activation Mechanisms
The biological effects of this compound, particularly following photoactivation, are mediated through the modulation of specific molecular pathways. The ROS generated during this process can damage mitochondria, leading to a decrease in the mitochondrial membrane potential and triggering the release of proteins like cytochrome c into the cytosol. nih.govnih.gov
The release of cytochrome c is a critical step in the activation of the intrinsic apoptotic pathway. nih.gov This leads to the subsequent activation of downstream effector enzymes, specifically caspase 3 and caspase 7. nih.gov The activation of these caspases executes the programmed cell death of the cell.
Furthermore, AlPcS4Cl-mediated PDT has been shown to directly influence key signaling pathways involved in cell growth and proliferation. Research in oral squamous cell carcinoma cells has demonstrated that this treatment protocol can inhibit the PI3K/Akt/mTOR pathway, a central regulator of cell metabolism, growth, and survival. researchgate.net
Degenerative Processes and Environmental Persistence of Al Iii Phthalocyanine Chloride Tetrasulfonic Acid
AL(III) Phthalocyanine (B1677752) chloride tetrasulfonic acid, a water-soluble metallophthalocyanine, is utilized in various applications due to its distinct photochemical and photophysical properties. Understanding its degradation and environmental fate is crucial for assessing its life cycle and potential ecological impact. The stability of the phthalocyanine macrocycle is a key factor, but it is susceptible to degradation through several mechanisms, including photodegradation, chemical reactions, and biodegradation.
Future Research Directions and Emerging Paradigms for Al Iii Phthalocyanine Chloride Tetrasulfonic Acid
Development of Novel and Efficient Synthetic Routes and Sustainable Methodologies
The conventional synthesis of phthalocyanines often involves high-temperature cyclotetramerization of phthalonitrile (B49051) precursors, which can be energy-intensive and may lead to mixtures of isomers that are difficult to separate. nih.govnih.gov Future research is increasingly focused on developing more efficient, selective, and sustainable synthetic methodologies.
A primary goal is to achieve regioselective synthesis to produce single, well-defined isomers of AL(III) Phthalocyanine (B1677752) chloride tetrasulfonic acid. This is crucial as different isomers can exhibit varied photophysical properties and biological activities. medkoo.com Strategies such as the "[3 + 1] mixed cyclization" approach, which has been developed for low-symmetry phthalocyanines, could be adapted to provide greater control over the final structure. nih.gov
Furthermore, there is a significant push towards "green chemistry" principles. This involves exploring:
Catalytic Systems: Utilizing novel catalysts that can lower the reaction temperature and improve yields. For instance, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been used as a catalyst in the synthesis of tetrasulfonic acids. nih.govresearchgate.net
Alternative Solvents: Replacing high-boiling-point organic solvents with more environmentally benign alternatives like ionic liquids or supercritical fluids.
Microwave-Assisted Synthesis: Employing microwave irradiation to dramatically reduce reaction times and potentially improve yields and purity.
These advancements aim to make the production of AL(III) Phthalocyanine chloride tetrasulfonic acid more cost-effective, scalable, and environmentally friendly, thereby facilitating its broader application in research and technology.
Integration into Advanced Hybrid Materials for Multifunctional Applications
The integration of this compound into advanced hybrid materials is a rapidly emerging field, aiming to create multifunctional systems with synergistic properties. By combining the photosensitizing capabilities of the phthalocyanine with the unique characteristics of other materials, researchers are unlocking novel applications.
One prominent area is the development of targeted drug delivery systems. For example, this compound has been conjugated to surface-modified iron oxide nanoparticles (IONs). nih.gov This creates a magnetic targeting platform where the nanocomposite can be guided to a specific site (e.g., a tumor) using an external magnetic field before being activated by light for PDT. nih.gov
Hybrid materials involving carbon nanostructures are also gaining traction.
Graphene: Hybrid structures of aluminum phthalocyanine and graphene have been synthesized. researchgate.net Graphene's high surface area and conductivity can prevent the aggregation of phthalocyanine molecules, enhancing their monomeric stability and, consequently, their photodynamic efficiency. researchgate.net
Carbon Nanotubes (CNTs): Phthalocyanine-CNT hybrids have shown promise in the development of highly sensitive chemical sensors, where the nanotubes provide a porous, high-surface-area scaffold. mdpi.com
The goal is to design "smart" materials that can perform multiple functions, such as targeted delivery, imaging, and therapy, all within a single integrated platform.
Table 1: Examples of Hybrid Materials Incorporating Aluminum Phthalocyanine Tetrasulfonic Acid
| Hybrid Material Component | Intended Function | Potential Application | Reference |
| Iron Oxide Nanoparticles (IONs) | Magnetic Targeting | Targeted Photodynamic Therapy | nih.gov |
| Graphene | Prevention of Aggregation, Enhanced Stability | Photodynamic Therapy, Catalysis | researchgate.net |
| Carbon Nanotubes (CNTs) | High Surface Area Scaffold | Chemical and Biological Sensors | mdpi.com |
High-Throughput Screening and Computational Design for Next-Generation Photosensitizers
The traditional, one-by-one synthesis and testing of new photosensitizers is time-consuming and inefficient. The future lies in the synergy of high-throughput screening (HTS) and computational design to accelerate the discovery of next-generation photosensitizers based on the this compound scaffold.
High-Throughput Screening (HTS) methodologies, while more established for electrocatalysts, provide a framework for rapidly evaluating the properties of large libraries of phthalocyanine derivatives. researchgate.net This could involve automated assays to measure key parameters like singlet oxygen quantum yield, cellular uptake, and phototoxicity across a range of compounds with varied peripheral substituents.
Computational Design offers a powerful predictive tool to guide synthetic efforts.
Density Functional Theory (DFT): DFT calculations can be used to predict the electronic structure, absorption spectra, and redox properties of novel phthalocyanine derivatives, helping to identify candidates with optimal photophysical characteristics. researchgate.netrsc.org
Molecular Docking and Dynamics: These simulations can predict how modified phthalocyanines will interact with biological targets, such as specific proteins or DNA. nih.gov This is crucial for designing photosensitizers with enhanced targeting capabilities and for understanding their mechanism of action at a molecular level. nih.gov
By combining these approaches, researchers can create a feedback loop where computational models predict promising structures, which are then synthesized and rapidly screened, with the experimental data being used to refine the computational models further. This iterative process can significantly shorten the development cycle for new and improved photosensitizers.
Exploration of Novel Photophysical Phenomena and Mechanistic Discoveries
While the basic photophysical properties of this compound are understood, there is still much to discover about its behavior in complex environments. Future research will delve deeper into its photophysics to uncover novel phenomena and gain a more detailed mechanistic understanding.
Key areas of exploration include:
Aggregation Effects: Phthalocyanines are prone to aggregation, which significantly alters their photophysical properties and often quenches their photoactivity. buffalo.edu Detailed studies using techniques like transient absorption spectroscopy can elucidate the dynamics of aggregate formation and their excited-state behavior. science.gov Understanding these processes is critical for designing formulations that maintain the compound in its active, monomeric form.
Interaction with Nanomaterials: When conjugated to nanoparticles or other materials, the photophysical properties of the phthalocyanine can be modulated. For instance, Förster resonance energy transfer (FRET) has been observed between aluminum tetrasulfonated phthalocyanine and quantum dots, which can enhance its photophysical properties. researchgate.net
Microenvironment Sensing: The fluorescence and phosphorescence of the compound are sensitive to the local microenvironment (e.g., pH, polarity, oxygen concentration). This opens up possibilities for using it as a probe to map cellular environments or to monitor changes during therapeutic interventions. Research has shown that the fluorescence of aluminum phthalocyanine nanoparticles can be triggered by the acidic environment inside cellular lysosomes. nih.gov
Advanced spectroscopic techniques will be instrumental in these investigations, allowing researchers to probe excited-state dynamics on femtosecond timescales and visualize the compound's behavior within single cells. science.gov
Table 2: Key Photophysical Parameters of Aluminum Phthalocyanines
| Parameter | Description | Significance | Reference |
| Q-band Absorption | Strong absorption in the red/near-infrared region (670-750 nm) | Allows for deep tissue penetration of activating light | nih.gov |
| Triplet Quantum Yield (ΦT) | Efficiency of forming the excited triplet state | The triplet state is essential for generating singlet oxygen | researchgate.net |
| Triplet Lifetime (τT) | The duration for which the molecule remains in the triplet state | A longer lifetime generally allows for more efficient energy transfer to oxygen | researchgate.net |
| Singlet Oxygen Quantum Yield (ΦΔ) | Efficiency of generating cytotoxic singlet oxygen | Directly correlates with the photodynamic efficacy of the photosensitizer | researchgate.netplos.org |
| Fluorescence Quantum Yield (ΦF) | Efficiency of emitting light as fluorescence | Useful for imaging and localization studies | nih.gov |
Addressing Challenges in Scale-Up and Translation for Specific Research Areas
For this compound to move from the laboratory to broader application, significant challenges in manufacturing scale-up and translational development must be addressed. While its water solubility is a major advantage over many other phthalocyanines, hurdles remain. buffalo.eduresearchgate.net
Scale-Up Challenges:
Purity and Consistency: Transitioning from milligram-scale lab synthesis to kilogram-scale production requires robust and reproducible processes that consistently yield a product with high purity and a well-defined isomeric composition. plos.org Developing effective, large-scale purification techniques, such as industrial chromatography, is paramount.
Cost of Goods: The cost of starting materials, catalysts, and solvents, as well as the energy requirements of the synthesis, can be prohibitive. Research into more efficient synthetic routes using cheaper reagents is essential for making the final product economically viable.
Regulatory Compliance: For any potential therapeutic application, manufacturing must adhere to Good Manufacturing Practice (GMP) guidelines, which impose strict controls on all aspects of production and quality control.
Translational Challenges:
Formulation Stability: Developing stable, long-lasting formulations is critical. This involves preventing aggregation and degradation of the compound in solution over time.
Pharmacokinetics and Biodistribution: For in vivo applications, a thorough understanding of how the compound is absorbed, distributed, metabolized, and excreted is necessary. This requires extensive preclinical testing.
Standardization: Establishing standardized protocols for evaluating the compound's efficacy and for its application in specific research areas (e.g., standardized light dosimetry in PDT studies) is crucial for comparing results across different laboratories and for clinical translation.
Addressing these challenges will require a concerted effort from synthetic chemists, chemical engineers, and formulation scientists to develop processes that are not only scientifically sound but also practical, economical, and scalable.
Interdisciplinary Research with Physics, Biology, and Engineering Disciplines to Further Fundamental Understanding and Applications
The full potential of this compound can only be realized through robust interdisciplinary collaboration. The complex nature of its action and the breadth of its potential applications necessitate a convergence of expertise from chemistry, physics, biology, and engineering.
Collaboration with Physicists: Physicists can provide deeper insights into the fundamental photophysical processes through advanced spectroscopy and theoretical modeling. This collaboration can help unravel complex energy transfer mechanisms and guide the design of molecules with tailored light-harvesting and energy-conversion properties. researchgate.net
Collaboration with Biologists: Cell biologists and cancer biologists are essential for evaluating the efficacy of the photosensitizer in relevant biological models. nih.govresearchgate.net Their expertise is crucial for understanding the mechanisms of cellular uptake, subcellular localization, and the specific pathways of cell death induced by photodynamic action. nih.govresearchgate.net
Collaboration with Engineers: Chemical and biomedical engineers play a vital role in translating laboratory discoveries into practical applications. This includes designing and building photoreactor systems, developing novel nanoparticle-based delivery platforms, creating advanced imaging systems, and tackling the challenges of process scale-up. nih.gov
Future breakthroughs will likely emerge from the interfaces of these disciplines. For example, a team of chemists, engineers, and biologists might work together to create a "theranostic" platform that uses the phthalocyanine's fluorescence for tumor imaging (a diagnostic function) and its photosensitizing ability for therapy, all delivered via an engineered nanoparticle that targets specific cancer cells. Such integrated approaches are the future of this exciting field of research.
Q & A
Q. What are the key photophysical properties of AlPcS4 that make it suitable for photodynamic therapy (PDT)?
AlPcS4 exhibits strong absorption in the near-infrared (NIR) region (~670–700 nm), enabling deep tissue penetration during light irradiation. Its high quantum yield for singlet oxygen (¹O₂) generation (>0.5 in aqueous solutions) and low photobleaching make it effective for PDT . Methodologically, these properties are validated using steady-state UV-vis spectroscopy, fluorescence lifetime measurements, and singlet oxygen detection via probes like 1-pyrenecarboxaldehyde .
Q. How is AlPcS4 synthesized and purified for research applications?
AlPcS4 is typically synthesized via sulfonation of aluminum phthalocyanine precursors, followed by ion-exchange chromatography to isolate the tetrasulfonated form. Purity (>95%) is confirmed using high-performance liquid chromatography (HPLC) and mass spectrometry. Researchers must ensure rigorous removal of unreacted sulfonic acid residues, which can interfere with cellular uptake studies .
Q. What are the standard protocols for evaluating AlPcS4’s cytotoxicity in vitro?
Cytotoxicity is assessed using cell viability assays (e.g., MTT or Calcein-AM) post-PDT. Key parameters include:
- Light dose (fluence rate: 10–100 mW/cm²; total fluence: 5–50 J/cm²).
- AlPcS4 concentration (0.1–10 µM, optimized per cell line).
- Incubation time (4–24 hours) to ensure cellular internalization. Controls must account for dark toxicity (no light) and light-only effects .
Advanced Research Questions
Q. How can AlPcS4 be integrated into oxygen-self-sufficient nanoparticles for enhanced PDT in hypoxic tumors?
Advanced designs co-encapsulate AlPcS4 with catalase in porous zeolitic imidazolate frameworks (ZIFs). Catalase converts endogenous H₂O₂ to O₂, mitigating hypoxia and boosting ¹O₂ production. Cancer cell membrane coatings (e.g., HeLa-derived membranes) improve homotypic targeting and immune evasion. Methodological validation involves:
Q. What experimental strategies resolve contradictions in AlPcS4’s intracellular localization and PDT efficacy?
Conflicting reports on AlPcS4’s subcellular targeting (lysosomes vs. mitochondria) require:
- Co-localization studies using organelle-specific dyes (e.g., LysoTracker, MitoTracker).
- Time-resolved fluorescence microscopy to track drug distribution post-irradiation.
- Comparative analysis of apoptosis/necrosis markers (e.g., caspase-3 for apoptosis, LDH release for necrosis) to correlate localization with cell death pathways .
Q. How does the lipid membrane composition of delivery systems affect AlPcS4’s photochemical behavior?
Liposomal confinement alters AlPcS4’s aggregation state and ¹O₂ yield. Hydrophilic AlPcS4 localizes in the aqueous lumen of liposomes, while hydrophobic analogs embed in lipid bilayers. Researchers use:
- Absorbance spectroscopy to detect aggregation (Q-band broadening at ~680 nm).
- Fluorescence lifetime imaging microscopy (FLIM) to compare ¹O₂ lifetimes in free vs. liposomal AlPcS4 .
Q. What advanced spectroscopic techniques elucidate AlPcS4’s interfacial dynamics in biological tissues?
Pump-probe spectroscopy (femtosecond to nanosecond resolution) reveals excited-state relaxation pathways. Key findings include:
- Faster non-radiative decay in cancerous vs. noncancerous breast tissues due to altered dielectric environments.
- Raman spectroscopy identifies binding interactions between AlPcS4 and cellular components (e.g., DNA, proteins) .
Methodological Challenges
Q. How can researchers quantify singlet oxygen generation in vivo during AlPcS4-PDT?
Challenges: ¹O₂’s short lifetime (<3.5 µs in cells) and quenching by biomolecules. Solutions include:
- Time-gated fluorescence imaging with singlet oxygen sensor green (SOSG).
- Electron paramagnetic resonance (EPR) using spin traps like TEMP.
- Mass spectrometry to detect ¹O₂-specific oxidation products (e.g., 1-pyrenecarboxaldehyde) .
Q. What strategies improve AlPcS4’s tumor accumulation while reducing off-target uptake?
- Surface modification with targeting ligands (e.g., folate, peptides).
- Stimuli-responsive carriers (e.g., pH-sensitive liposomes) for triggered release.
- Preclinical validation via fluorescence tomography in xenograft models .
Data Interpretation and Validation
Q. How should researchers address variability in AlPcS4’s photodynamic efficacy across cell lines?
Factors include differences in:
- Membrane sulfatase activity (affecting desulfonation and cellular uptake).
- Endosomal escape efficiency.
- Baseline oxidative stress levels.
Standardization requires: - Dose-response curves normalized to intracellular AlPcS4 concentration (measured via ICP-MS).
- ROS scavengers (e.g., NAC) to confirm mechanism .
Comparative Studies
Q. How does AlPcS4 compare to other phthalocyanines (e.g., ZnPcS4) in photoacoustic imaging?
AlPcS4 shows lower background signal in vivo compared to ZnPcS4 due to reduced serum protein binding. Optimization involves:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
